Sinugibberol

Description

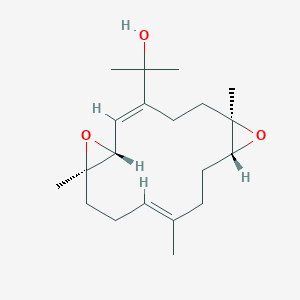

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

2-[(1R,2E,6R,8R,11E,15R)-6,11,15-trimethyl-7,16-dioxatricyclo[13.1.0.06,8]hexadeca-2,11-dien-3-yl]propan-2-ol |

InChI |

InChI=1S/C20H32O3/c1-14-7-6-11-19(4)17(23-19)13-15(18(2,3)21)10-12-20(5)16(22-20)9-8-14/h7,13,16-17,21H,6,8-12H2,1-5H3/b14-7+,15-13+/t16-,17-,19-,20-/m1/s1 |

InChI Key |

TWVBIVWLBIJJLR-SEHGSVAUSA-N |

Isomeric SMILES |

C/C/1=C\CC[C@@]2([C@H](O2)/C=C(\CC[C@@]3([C@H](O3)CC1)C)/C(C)(C)O)C |

Canonical SMILES |

CC1=CCCC2(C(O2)C=C(CCC3(C(O3)CC1)C)C(C)(C)O)C |

Synonyms |

sinugibberol |

Origin of Product |

United States |

Isolation and Source Organism Taxonomy of Sinugibberol

The Genus Sinularia as a Biosynthetic Reservoir for Secondary Metabolites

The genus Sinularia, a prominent group of soft corals within the family Alcyoniidae, is a well-documented and prolific source of a diverse array of secondary metabolites. tandfonline.comunkhair.ac.id These organisms, widely distributed throughout the tropical reef environments of the Indo-Pacific, constitute a significant portion of the reef biomass. tandfonline.comunkhair.ac.id The chemical richness of Sinularia has attracted considerable scientific attention, leading to the identification of over 700 distinct secondary metabolites. nih.govresearchgate.net

This vast chemical library includes a wide range of compound classes, most notably terpenoids (sesquiterpenes and diterpenes), norterpenoids, steroids and their glycosides, polyamines, and glycolipids. tandfonline.comnih.govtandfonline.comresearchgate.net The production of these compounds is often considered a form of chemical defense against predation and competition for space on the reef. researchgate.net Many of these isolated metabolites have demonstrated significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making the Sinularia genus a focal point for marine natural products research and drug discovery. tandfonline.comunkhair.ac.idnih.gov Terpenoid chemistry, in particular, is a predominant feature across the Octocorallia, the subclass to which Sinularia belongs. tandfonline.com

Targeted Isolation Methodologies from Sinularia gibberosa

The discovery and characterization of Sinugibberol were achieved through a targeted approach focused on identifying bioactive constituents from the soft coral Sinularia gibberosa. The isolation process, as described in scientific literature, employed bioactivity-guided fractionation. researchgate.netnih.gov This method involves a systematic separation of the chemical components of an organism's extract, with each resulting fraction being tested for a specific biological activity.

The procedure for isolating this compound began with the collection of Sinularia gibberosa specimens. A chloroform (B151607) extract of the soft coral was then prepared to draw out its organic-soluble secondary metabolites. nih.gov This crude extract underwent chromatographic fractionation, a laboratory technique used to separate the mixture into its individual components. researchgate.net Researchers tracked the cytotoxic activity throughout this separation process, focusing on the fractions that showed the most potent effects against cancer cell lines. researchgate.netnih.gov

This bioactivity-guided approach led to the successful isolation of this compound as a pure compound. researchgate.netnih.gov Following its purification, the molecular structure of this compound was elucidated using a combination of spectral analysis and X-ray crystallography. nih.gov This detailed analysis confirmed it as a new cembranoid diterpene. nih.govepa.gov Specifically, it was found to exhibit significant cytotoxicity against HT-29 (human colon adenocarcinoma) and P-388 (murine lymphocytic leukemia) cells. researchgate.netnih.gov

Ecological Context and Biogeographical Distribution of this compound-Producing Organisms

Sinularia gibberosa, the source organism of this compound, is a species of soft coral belonging to the class Anthozoa, family Alcyoniidae. subdiversion.es Unlike hard corals, it does not build a calcium carbonate skeleton, instead deriving structural support from small calcareous spicules called sclerites embedded within its tissue. subdiversion.es Morphologically, it forms colonies with a distinct foot and a branched upper surface (capitulum). subdiversion.es

The species thrives in shallow-water marine environments, typically inhabiting the edges and lagoons of coral reefs where it attaches to hard substrates. subdiversion.es A significant aspect of its ecology is the symbiotic relationship with zooxanthellae, photosynthetic algae that live within the coral's tissues. nih.govsubdiversion.es This symbiosis provides the coral with a majority of its nutritional requirements through the byproducts of photosynthesis. subdiversion.es

The biogeographical range of Sinularia gibberosa is extensive, covering large areas of the Indo-Pacific Ocean and the Red Sea. subdiversion.esnaturalis.nl Specific locations where the species has been documented include Vietnam, the Maldives, the Seychelles, Madagascar, and Guam, among others. naturalis.nlmicronesica.orgsi.edu The genus Sinularia itself is one of the most widely distributed soft coral genera in tropical reef ecosystems. tandfonline.comtandfonline.com The distribution pattern generally shows a high number of species in the Red Sea and the western Indian Ocean, with a decrease in diversity towards the eastern Pacific. naturalis.nl

Structural Characterization and Stereochemical Analysis of Sinugibberol

Classification within the Cembranoid Diterpene Framework

Sinugibberol is classified as a cembranoid diterpene. nih.govtandfonline.com This classification places it within a large family of natural products characterized by a 14-membered carbocyclic ring, the cembrane (B156948) skeleton. Diterpenes are a class of organic compounds composed of four isoprene (B109036) units, resulting in a molecule with 20 carbon atoms. The cembrane framework is particularly common in marine organisms, especially soft corals of the order Alcyonacea, to which the genus Sinularia belongs. tandfonline.commdpi.com Cembranoids isolated from Sinularia species often exhibit significant biological activities, with this compound itself being identified as a cytotoxic compound. tandfonline.comtandfonline.commdpi.com The molecular formula for this compound has been established as C₂₀H₃₂O₃. acs.org

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of this compound's planar structure was heavily reliant on advanced spectroscopic methods. acs.org These techniques provide detailed information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were fundamental in piecing together the carbon skeleton and the placement of hydrogen atoms. The chemical shifts and coupling constants in the ¹H NMR spectrum reveal the connectivity of protons, while the ¹³C NMR spectrum identifies the number and types of carbon environments (methyl, methylene, methine, and quaternary carbons). acs.org

| Carbon No. | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | 62.1 (CH) | 2.69 (dd, J = 10.4, 2.9) |

| 12 | 61.2 (C) | - |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | 29.7 (CH₃) | - |

| 17 | 29.7 (CH₃) | - |

| 18 | 18.0 (CH₃) | - |

| 19 | 14.7 (CH₃) | - |

| 20 | 16.1 (CH₃) | - |

Note: The table presents partial NMR data as available in the cited literature. acs.orgresearchgate.net A full dataset would be required for complete de novo structural assignment.

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) was used to determine the molecular weight and elemental composition of this compound. acs.org The high-resolution mass spectrometry (HRESIMS) data provided the precise molecular formula of C₂₀H₃₂O₃ by yielding a found m/z of 320.2385, which is consistent with the calculated value. acs.org

Determination of Absolute and Relative Stereochemistry of this compound

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's identity.

Relative Stereochemistry: The relative configuration of the stereocenters in this compound was definitively established using single-crystal X-ray diffraction analysis. nih.govacs.org This powerful technique provides a detailed three-dimensional map of the atoms in a crystalline molecule, allowing for the unambiguous determination of the spatial relationship between different parts of the structure. researchgate.net The analysis confirmed the relative stereochemistry at key chiral centers, such as C-11 and C-12. researchgate.net

Absolute Stereochemistry: While X-ray crystallography on the natural product itself reveals the relative configuration, determining the absolute configuration often requires additional steps. researchgate.net In the broader context of cembranoid chemistry, the absolute configuration is frequently established by methods such as the modified Mosher's method, which involves chemical derivatization of the molecule with a chiral reagent. scienceopen.comnih.govmdpi.com Another common approach is through comparison of spectroscopic data, such as circular dichroism (CD) spectra, with those of related compounds whose absolute stereochemistry is already known. researchgate.net For many cembranoids isolated from Alcyonacea, there is a biosynthetic precedent for the R-configuration at the C-1 position. mdpi.com The initial structural report of this compound relied on X-ray analysis to define its structure, which provides the relative arrangement of its atoms. nih.govacs.org

Biosynthesis and Metabolic Precursors of Sinugibberol

General Principles of Terpenoid Biosynthesis in Marine Invertebrates

Terpenoids represent the largest and most diverse class of natural products, and marine invertebrates are a particularly rich source of these compounds. pnas.orgmdpi.com Their biosynthesis follows a conserved set of principles, originating from simple five-carbon (C5) precursors.

In animals, including marine invertebrates, the synthesis of these C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs via the mevalonate (B85504) (MVA) pathway. mdpi.com These two units are the universal precursors for all terpenoids. The subsequent head-to-tail condensation of IPP and DMAPP, catalyzed by a series of enzymes known as prenyltransferases, generates linear polyprenyl pyrophosphate chains of varying lengths. These chains serve as the direct precursors to the different classes of terpenes. mdpi.com

The key acyclic precursors for the main terpenoid classes are:

Geranyl pyrophosphate (GPP) : A C10 compound formed from one unit of DMAPP and one unit of IPP, leading to monoterpenes. mdpi.com

Farnesyl pyrophosphate (FPP) : A C15 compound formed from GPP and one additional unit of IPP, which is the precursor to sesquiterpenes. mdpi.com

Geranylgeranyl pyrophosphate (GGPP) : A C20 compound formed from FPP and another unit of IPP, serving as the precursor for diterpenes, such as Sinugibberol. mdpi.com

The remarkable structural diversity of terpenoids arises from the activity of enzymes called terpene synthases (TPSs) or terpene cyclases. mdpi.comnih.gov These enzymes take the linear pyrophosphate precursors (like GPP, FPP, or GGPP) and catalyze complex cyclization and rearrangement reactions to form the foundational carbon skeletons of the thousands of known terpenoids. mdpi.comnih.gov Following the initial cyclization, the terpene scaffolds undergo further modifications, including oxidation, reduction, and halogenation, by a suite of "tailoring" enzymes, which adds another layer of chemical diversity. mdpi.comnih.gov

Table 1: Terpenoid Precursors and Resulting Classes

| Precursor Molecule | Carbon Units | Resulting Terpene Class |

|---|---|---|

| Geranyl Pyrophosphate (GPP) | C10 | Monoterpenes |

| Farnesyl Pyrophosphate (FPP) | C15 | Sesquiterpenes |

Elucidation of Putative Biosynthetic Pathways for Cembranoid Diterpenes

This compound belongs to the cembranoid family of diterpenes, which are defined by a 14-membered macrocyclic carbon skeleton. tandfonline.commdpi.com Cembranoids are particularly abundant in soft corals of the genera Sinularia, Sarcophyton, and Lobophytum. mdpi.com

The biosynthesis of all cembranoids, including this compound, is proposed to originate from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.gov The key step in the formation of the characteristic cembrane (B156948) ring is the intramolecular cyclization of GGPP. This reaction is catalyzed by a specific diterpene synthase that facilitates an attack from the double bond at one end of the linear GGPP molecule onto the carbon atom bearing the pyrophosphate group at the other end, leading to the formation of the 14-membered ring.

Recent genomic and enzymatic studies have begun to shed light on this process. Researchers have identified and characterized terpene synthase genes directly from soft corals that are responsible for producing cembrene, the parent hydrocarbon of the cembranoid class, from GGPP. nih.gov This confirms that the cyclization of GGPP is the foundational step in the biosynthesis of these compounds. nih.gov

Following the creation of the initial cembranoid macrocycle, a series of post-cyclization modifications by tailoring enzymes, such as cytochrome P450 monooxygenases, occurs. These modifications can include the introduction of hydroxyl groups, epoxides, lactone rings, and other functional groups that result in the vast array of structurally diverse cembranoids, including the specific structure of this compound. nih.govresearchgate.net For instance, the structure of this compound features several hydroxyl groups and an epoxide, which are classic examples of such enzymatic tailoring. acs.org

Table 2: Putative Biosynthetic Steps for a Cembranoid Skeleton

| Step | Precursor | Enzyme Class | Product | Description |

|---|---|---|---|---|

| 1 | Acetyl-CoA | Various | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Formation of C5 building blocks via the Mevalonate pathway. mdpi.com |

| 2 | IPP & DMAPP | Prenyltransferase | Geranylgeranyl Pyrophosphate (GGPP) | Stepwise chain elongation to form the linear C20 diterpene precursor. mdpi.com |

| 3 | Geranylgeranyl Pyrophosphate (GGPP) | Diterpene Synthase (Terpene Cyclase) | Cembranoid Skeleton | Intramolecular cyclization to form the characteristic 14-membered ring. nih.gov |

Chemical Synthesis and Analogues of Sinugibberol

Synthetic Strategies Towards the Cembranoid Core Structure of Sinugibberol

The defining feature of this compound is its 14-membered cembranoid ring. The construction of such medium-to-large-sized rings is a significant challenge in organic synthesis. Key strategies focus on the formation of this macrocycle through intramolecular cyclization of a linear precursor. Several powerful reactions are well-suited for this task.

One of the most effective methods for forming large carbon-carbon bonds is the Nozaki-Hiyama-Kishi (NHK) reaction . This chromium(II)- and nickel(II)-mediated coupling joins a vinyl halide with an aldehyde to form an alcohol. nih.govwikipedia.org In a potential synthesis of this compound, a linear precursor containing these two functional groups at its ends could be induced to cyclize, forming the 14-membered ring and simultaneously installing a hydroxyl group. nih.govwikipedia.orgdntb.gov.ua The NHK reaction is known for its high functional group tolerance, making it suitable for complex molecules. wikipedia.org

Another prominent strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Stille coupling . This reaction involves the coupling of an organostannane with an organic halide or triflate. An intramolecular Stille reaction could be employed to form a key double bond within the cembranoid ring of a linear precursor, thereby completing the macrocycle. researchgate.net

Radical macrocyclizations have also emerged as a viable method for synthesizing the cembranoid skeleton. nottingham.ac.ukcapes.gov.br These reactions can form the large ring system under mild conditions, often proceeding with high selectivity. capes.gov.br

The general approach involves a convergent synthesis where different fragments of the linear precursor are prepared separately and then joined together before the key macrocyclization step. This allows for flexibility and efficiency in constructing the complex acyclic chain required for cyclization.

Table 1: Key Macrocyclization Strategies for Cembranoid Synthesis

| Reaction Name | Key Reactants | Bond Formed | Relevance to this compound |

|---|---|---|---|

| Nozaki-Hiyama-Kishi (NHK) Coupling | Vinyl Halide, Aldehyde | Carbon-Carbon (Alcohol product) | Forms the 14-membered ring and installs a hydroxyl group. nih.govwikipedia.org |

| Stille Coupling | Organostannane, Vinyl Halide/Triflate | Carbon-Carbon (Alkene product) | Can form a double bond within the macrocycle to complete the ring. |

| Radical Macrocyclization | Allylic Iodide, Activated Olefin | Carbon-Carbon | A mild method for forming the 14-membered ring. nottingham.ac.ukcapes.gov.br |

Enantioselective and Stereocontrolled Synthesis Approaches

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of natural products, as different stereoisomers can have vastly different biological activities. This compound possesses several stereocenters and specific double bond geometries that must be precisely controlled.

A cornerstone of modern asymmetric synthesis is the Sharpless Asymmetric Epoxidation . numberanalytics.com This reaction is exceptionally well-suited for a target like this compound, which contains an allylic alcohol moiety that can be converted into a chiral epoxide with high predictability and enantioselectivity. ingentaconnect.comwikipedia.org The resulting chiral epoxide is a versatile intermediate that can be opened by various nucleophiles to install other functional groups with controlled stereochemistry, a crucial step in building the complex oxygenation pattern of the molecule. numberanalytics.comingentaconnect.com The Sharpless epoxidation uses a titanium catalyst and a chiral tartrate ligand to direct the oxidizing agent to a specific face of the double bond. slideshare.net

Beyond epoxidation, the stereocenters in the acyclic precursor must be set carefully. This is often achieved through:

Substrate Control: Where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.

Reagent Control: Where a chiral reagent or catalyst is used to induce stereoselectivity, regardless of the substrate's inherent preferences. semanticscholar.org

For instance, chiral pool synthesis, which uses readily available enantiopure starting materials from nature (like amino acids or sugars), can be used to introduce initial stereocenters that guide the synthesis. Asymmetric hydrogenations, aldol (B89426) reactions, and allylation reactions are other powerful tools used to create specific stereocenters along the carbon chain before the final ring-closing step. researchgate.net

Design and Derivatization of this compound Analogues for Structure-Activity Exploration

To understand which parts of the this compound molecule are responsible for its cytotoxic activity, chemists synthesize analogues, which are molecules with slightly modified structures. nih.gov By systematically altering functional groups and observing the effect on bioactivity, a structure-activity relationship (SAR) can be established. mdpi.comnih.gov This knowledge is crucial for designing more potent or selective therapeutic agents. researchgate.netacs.org

For this compound, SAR studies would likely focus on several key regions:

The Epoxide: Is the epoxide ring essential for activity? Analogues could be synthesized where the epoxide is replaced with a diol (by hydrolysis) or is absent entirely. Its stereochemistry could also be inverted.

The Hydroxyl Groups: The positions and stereochemistry of the hydroxyl groups are likely important for binding to biological targets. Analogues could be prepared where these groups are removed, inverted, or acylated to form esters. nih.gov

The Isopropyl Group and Double Bonds: The conformation of the 14-membered ring is influenced by the substituents and the location of double bonds. Modifying the isopropyl group or shifting the positions of the double bonds would create analogues with different three-dimensional shapes, which could affect their biological activity. mdpi.com

A typical SAR study involves synthesizing a library of these analogues and testing their cytotoxicity against various cancer cell lines. The results, often expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), allow researchers to map the pharmacophore—the minimal structural features required for activity. nih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogues

| Compound | Modification from this compound | Hypothetical Cytotoxicity (IC₅₀) | Interpretation |

|---|---|---|---|

| This compound | Natural Product | Active | Baseline activity. |

| Analogue 1 | Epoxide opened to a diol | Inactive | Suggests the epoxide is critical for activity. |

| Analogue 2 | Hydroxyl group at C-X removed | Reduced Activity | Suggests this hydroxyl group contributes to binding. |

| Analogue 3 | Hydroxyl group at C-Y acetylated | Increased Activity | Suggests a less polar group is favored at this position. |

| Analogue 4 | C=C double bond at C-Z saturated | Inactive | Suggests ring conformation/planarity is important. |

Through such detailed synthetic and medicinal chemistry efforts, the full therapeutic potential of the cembranoid scaffold represented by this compound can be explored and potentially optimized. researchgate.net

Biological Activities and Mechanistic Research of Sinugibberol

Assessment of Cytotoxic Potential in Cellular Models

Bioactivity-guided fractionation of extracts from the soft coral Sinularia gibberosa led to the identification of Sinugibberol as a potent cytotoxic compound. researchgate.net Its cytotoxic potential has been evaluated against a limited number of cancer cell lines.

Initial studies demonstrated that this compound exhibits significant cytotoxic activity against human colon adenocarcinoma (HT-29) cells, with a reported 50% effective dose (ED₅₀) of 0.5 μg/mL. mdpi.comnih.gov The compound also showed activity against the P-388 murine lymphocytic leukemia cell line, although to a lesser extent, with an ED₅₀ of 11.7 μg/mL. mdpi.comnih.govnih.gov These findings highlight the selective cytotoxic nature of this compound and underscore its potential as a lead compound for further anticancer drug development. dntb.gov.ua

Table 1: Cytotoxic Activity of this compound

| Cell Line | Organism | Cell Type | ED₅₀ (μg/mL) | Reference |

|---|---|---|---|---|

| HT-29 | Human | Colon Adenocarcinoma | 0.5 | mdpi.comnih.gov |

| P-388 | Mouse | Lymphocytic Leukemia | 11.7 | mdpi.comnih.gov |

Investigation of Cellular and Molecular Mechanisms Underlying Bioactivity

Despite the promising cytotoxic activity of this compound, detailed investigations into its cellular and molecular mechanisms of action are currently limited. dntb.gov.uaresearchgate.net The precise pathways through which this compound induces cell death have not been fully elucidated.

Research on other cytotoxic cembranoids from marine sources provides some insight into potential mechanisms that could be relevant for this compound. For instance, studies on the related cembranoid (1S,2S,3E,7E,11E)-3,7,11,15-Cembratetraen-17,2-olide (LS-1) have shown that it can induce apoptosis in fluorouracil-resistant human colon cancer cells through the activation of the TGF-β signaling pathway. nih.gov This involves the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of procaspase-9 and PARP. nih.gov Other cnidarian-derived compounds have been observed to induce mitotic alterations, leading to a blockade of the cell cycle. mdpi.com It is plausible that this compound may operate through similar mechanisms, such as inducing apoptosis or interfering with cell cycle progression. However, without specific molecular docking studies or cellular assays for this compound, its exact molecular targets and the signaling cascades it modulates remain a critical area for future investigation.

Comparative Biological Activity Studies with Related Cembranoids

The cytotoxic potency of this compound can be contextualized by comparing it with other cembranoid diterpenes isolated from soft corals of the genera Sinularia and Sarcophyton. The marine environment is a rich source of these compounds, many of which exhibit significant biological activities. mdpi.comdntb.gov.ua

For example, four other cytotoxic cembranoids also isolated from S. gibberosa demonstrated cytotoxicity against a panel of human cancer cell lines including A-549 (lung), HT-29 (colon), KB (epidermoid carcinoma), and P-388 (murine leukemia). mdpi.com Another cembranoid, Isosarcophytoxide, isolated from Sarcophyton trocheliophorum, showed potent cytotoxicity against A-549, HT-29, KB, P-388, and HL-60 cells, with ED₅₀ values as low as 0.49 μg/mL against the P-388 cell line. pherobase.com In contrast, Lobocrassolide from Lobophytum crassum was highly effective against P-388 cells with an ED₅₀ of 0.012 μg/mL, while showing more moderate activity against A549, HT-29, and KB cells (ED₅₀ values of 2.99, 2.70, and 2.91 μg/mL, respectively). mdpi.com

This comparative analysis reveals that while this compound is a potent cytotoxic agent, particularly against the HT-29 cell line, its activity profile differs from that of other related cembranoids, suggesting subtle structural differences may lead to significant variations in biological targets and efficacy.

Table 2: Comparative Cytotoxicity of this compound and Related Cembranoids

| Compound | Source Organism | Cell Line | Cytotoxicity (ED₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | Sinularia gibberosa | HT-29 | ED₅₀: 0.5 μg/mL | mdpi.comnih.gov |

| P-388 | ED₅₀: 11.7 μg/mL | mdpi.comnih.gov | ||

| Lobocrassolide | Lobophytum crassum | P-388 | ED₅₀: 0.012 μg/mL | mdpi.com |

| Isosarcophytoxide | Sarcophyton trocheliophorum | P-388 | ED₅₀: 0.49 μg/mL | pherobase.com |

| 16-deoxysarcophine | Sarcophyton trocheliophorum | P-388 | ED₅₀: 3.87 μg/mL | pherobase.com |

| Durumolide M | Lobophytum durum | P-388 | ED₅₀: 3.8 μg/mL | |

| (1S,2S,3E,7E,11E)-3,7,11,15-cembratetraen-17,2-olide | Lobophytum sp. | HT-29 | IC₅₀: 5.1 μM | nih.gov |

Future Perspectives and Translational Research Avenues for Sinugibberol

Advancements in High-Throughput Screening and Metabolomics for Marine Diterpenoids

The vast chemical diversity of marine organisms presents a significant opportunity for the discovery of novel bioactive compounds. frontiersin.org However, traditional bioassay-guided fractionation is often time-consuming and can lead to the re-isolation of known compounds. frontiersin.org Modern advancements in high-throughput screening (HTS) and metabolomics are set to revolutionize the discovery and characterization of marine diterpenoids like Sinugibberol. frontiersin.orgnih.govmdpi.com

HTS allows for the rapid screening of large libraries of natural product extracts against a variety of biological targets. nih.govmdpi.com The creation of marine natural product libraries, often in 96-well format, facilitates automated screening campaigns. vliz.benih.gov These libraries can be generated through automated HPLC-MS fractionation protocols, which not only purify the compounds but also provide initial characterization through mass spectrometry, expediting the dereplication of known molecules. vliz.benih.gov

Metabolomics, the large-scale study of small molecules within a biological system, offers a powerful tool for marine natural product discovery. nih.govfrontiersin.org LC-MS-based metabolomics can be used to analyze the chemical profiles of different marine organisms or the same organism from various locations, potentially identifying new analogs of this compound. nih.gov For instance, a study on the soft coral Erythropodium caribaeorum revealed geographical variations in the production of diterpenoids. nih.gov Furthermore, integrating metabolomics with HCS in platforms like "Compound Activity Mapping" can predict the constituents and mechanism of action of bioactive components in complex extracts. nih.gov The application of these advanced screening and metabolomic approaches will be crucial in identifying new sources of this compound, discovering novel related cembranoids, and understanding their ecological roles.

Genetic and Enzymatic Studies on this compound Biosynthesis

Understanding the biosynthetic pathway of this compound is fundamental for its sustainable production and for generating structural analogs with improved therapeutic properties. Cembranoid diterpenes are synthesized from the precursor geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.gov The biosynthesis involves key enzymes such as terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs) that catalyze cyclization and oxidation reactions, respectively. rsc.orgheraldopenaccess.us

While the specific enzymes for this compound biosynthesis are yet to be identified, research on other marine diterpenoids provides a roadmap. rsc.orgnih.gov The biosynthesis of cembranoids is thought to begin with the cyclization of GGPP to form the characteristic 14-membered ring. mdpi.comnih.gov Subsequent modifications by various enzymes lead to the final complex structure. rsc.org A significant challenge in studying marine invertebrate biosynthesis is the potential involvement of symbiotic microorganisms. pnas.org However, recent studies have identified terpene synthases in the sponge animal itself, suggesting the host can also produce these compounds. pnas.org

Future research should focus on sequencing the genome and transcriptome of Sinularia gibberosa and its associated microbes to identify the biosynthetic gene cluster responsible for this compound production. rsc.orgnih.gov Once identified, the genes for the relevant terpene synthases and tailoring enzymes can be cloned and expressed in heterologous hosts like E. coli or yeast for functional characterization. nih.govpnas.org This will not only elucidate the precise biosynthetic steps but also pave the way for metabolic engineering to produce this compound and novel derivatives.

Innovative Synthetic Routes for Scalable Production

The limited availability of this compound from its natural source poses a significant bottleneck for extensive preclinical and clinical studies. mdpi.commdpi.compharmaceutical-journal.com Therefore, the development of innovative and scalable synthetic routes is a high priority. The complex, three-dimensional structure of cembranoid diterpenes presents a considerable challenge for total synthesis. acs.org

Several strategies can be pursued for the scalable production of this compound:

Total Synthesis: While challenging, total synthesis offers complete control over the stereochemistry and allows for the creation of a wide range of analogs for structure-activity relationship (SAR) studies. mdpi.comacs.org Recent advancements in synthetic methodologies, such as the development of efficient strategies to construct the complex ring systems of cembranoids, could make the total synthesis of this compound more feasible. acs.org

Semi-synthesis: This approach utilizes a readily available natural product as a starting material, which is then chemically modified to yield the target compound. nih.govnih.govresearchgate.net If a more abundant, structurally related cembranoid can be isolated, it could serve as a precursor for a more efficient semi-synthetic route to this compound. tandfonline.com

Biocatalysis and Metabolic Engineering: As discussed in the previous section, identifying the biosynthetic genes for this compound opens the door to producing it in microbial cell factories. nih.govmdpi.com This biotechnological approach can offer a more sustainable and scalable production platform compared to chemical synthesis. mdpi.compreprints.org Recombinant E. coli has already been successfully used to produce other cembranoid diterpenes. nih.gov

A combination of these approaches, such as a chemoenzymatic strategy, may ultimately provide the most efficient and scalable route to this compound and its derivatives. mdpi.com

Exploration of New Biological Targets and Interactions

This compound has been identified as a cytotoxic agent, but a detailed understanding of its mechanism of action and specific molecular targets is still lacking. mdpi.comtandfonline.comresearchgate.net Elucidating these aspects is critical for its development as a therapeutic agent and for identifying potential new applications.

In silico molecular docking studies on other cytotoxic cembranoid diterpenes have suggested potential interactions with key cellular targets like tubulin and protein kinase C (PKC). nih.govatlantis-press.comresearchgate.net These proteins are well-established targets for anticancer drugs. For instance, disruption of tubulin dynamics can lead to mitotic arrest and apoptosis in cancer cells. nih.gov

Future research should employ a multi-pronged approach to identify the biological targets of this compound:

Molecular Docking and Modeling: In silico studies can predict the binding of this compound to a panel of known cancer-related proteins, providing initial hypotheses for its mechanism of action. atlantis-press.comresearchgate.netnih.gov

Cell-based Assays: A battery of cell-based assays can be used to investigate the effects of this compound on various cellular processes, such as cell cycle progression, apoptosis, and signal transduction pathways. researchgate.net

Target Identification Technologies: Modern label-free target identification approaches can be employed to directly identify the protein targets of this compound in a cellular context. nih.gov

Analogue Synthesis and SAR Studies: The synthesis of a focused library of this compound analogs and the evaluation of their cytotoxicity will help to identify the key structural features required for its biological activity. tandfonline.comtandfonline.com

By systematically exploring its biological interactions, researchers can uncover the full therapeutic potential of this compound and pave the way for its translation into clinical applications. tandfonline.com

Q & A

Q. What methodologies were used in the initial isolation and structural characterization of Sinugibberol?

this compound was first isolated from the soft coral Sinularia gibberosa using bioactivity-guided fractionation of a chloroform extract. Structural elucidation relied on X-ray crystallography (CuKα radiation, space group P2₁2₁2₁) and spectroscopic analysis, including NMR and mass spectrometry. The absolute configuration was confirmed via single-crystal X-ray diffraction, revealing a cembranoid diterpene skeleton with a 14-membered macrocyclic ring .

Q. What in vitro models demonstrated this compound's cytotoxic activity, and how were these assays standardized?

Cytotoxicity was evaluated against P-388 murine leukemia, KB-16 (human oral carcinoma), A549 (lung adenocarcinoma), and HT-29 (colon adenocarcinoma) cell lines. The MTT assay was employed, with cell densities standardized per line (e.g., 2000 cells/well for P-388). Dose-response curves were generated using eight concentrations in triplicate, and IC₅₀ values were calculated to quantify potency .

Q. How does the stereochemistry of this compound influence its bioactivity?

The relative configuration, determined via X-ray diffraction, revealed key functional groups (e.g., hydroxyl and epoxy moieties) critical for cytotoxicity. Comparative studies with structurally related cembranoids suggest that the spatial arrangement of these groups modulates interactions with cellular targets, such as membrane receptors or enzymes involved in apoptosis .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound analogues, and how can computational modeling address these?

Synthetic hurdles include the macrocyclic ring’s strain and stereochemical complexity. Computational approaches like molecular docking or density functional theory (DFT) can predict stable conformations and guide the design of simplified analogues. Fragment-based synthesis strategies, validated by in silico simulations, may optimize yield and bioactivity .

Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound across studies?

Contradictions may stem from variations in cell culture conditions, assay protocols, or compound purity. To address this:

Q. What experimental frameworks are suitable for investigating this compound's mechanism of action?

A multi-omics approach is recommended:

- Transcriptomics : RNA-seq to identify dysregulated apoptotic pathways.

- Proteomics : SILAC labeling to quantify protein expression changes.

- Metabolomics : LC-MS to track metabolic shifts in treated cells. Functional validation via CRISPR/Cas9 knockout of candidate targets (e.g., Bcl-2 family proteins) can confirm mechanistic hypotheses .

Q. How can researchers ensure reproducibility in this compound studies when scaling up extraction protocols?

Key steps include:

- Documenting coral collection parameters (geographical location, seasonality).

- Standardizing extraction solvents (e.g., chloroform:methanol ratios).

- Publishing detailed chromatographic conditions (e.g., column type, gradient elution). Collaborative inter-laboratory validation studies are critical for benchmarking results .

Methodological Considerations

Q. What statistical tools are appropriate for analyzing dose-response data in this compound bioassays?

Non-linear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) are standard for IC₅₀ calculations. Bootstrap resampling can assess confidence intervals, while ANOVA with post-hoc tests (e.g., Tukey’s) compares efficacy across cell lines .

Q. How should researchers prioritize this compound derivatives for preclinical development?

Apply the FINER criteria:

- Feasibility : Synthetic accessibility and stability in physiological buffers.

- Novelty : Structural uniqueness compared to FDA-approved cembranoids.

- Ethical : Compliance with animal welfare guidelines in xenograft models. High-throughput screening in 3D tumor spheroids may further triage candidates .

Q. What protocols ensure ethical sourcing of Sinularia gibberosa for sustainable research?

Follow CITES guidelines for coral collection. Collaborate with marine ecologists to assess population impacts. Deposit voucher specimens in accredited repositories (e.g., Natural History Museum) to enable taxonomic verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.